6,7-Dichloro-3-thiophen-3-yl-quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H7Cl2NS |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
6,7-dichloro-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C13H7Cl2NS/c14-11-4-9-3-10(8-1-2-17-7-8)6-16-13(9)5-12(11)15/h1-7H |
InChI Key |
KNQSFKNTYMKKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN=C3C=C(C(=CC3=C2)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6,7 Dichloro 3 Thiophen 3 Yl Quinoline Analogues
Impact of Halogenation at Positions C6 and C7 on Biological Activity
The presence and nature of halogen substituents on the quinoline (B57606) core, particularly at the C6 and C7 positions, play a crucial role in determining the biological activity of the resulting compounds. The 7-chloro group is often considered optimal for the antimalarial activity of 4-substituted quinolines. pharmacy180.com
Studies on various quinoline derivatives have consistently highlighted the importance of halogenation. For instance, in a series of quinoline-piperidine conjugates, the 4,7-dichloroquinoline (B193633) starting material was a key component in generating compounds with potent antiplasmodial activity. nih.gov Similarly, research on quinoline-triazole hybrids and quinolinyl nopoyl esters demonstrated that the presence of a chloro group at the C7 position enhanced antiplasmodial activity. nih.gov In another study, the synthesis of 7-chloroquinoline (B30040) derivatives using ultrasound irradiation yielded compounds with notable antimicrobial, antimalarial, and anticancer activities. tandfonline.com
The dichlorination at both C6 and C7 is a common feature in potent kinase inhibitors. For example, the design of c-Met inhibitors often incorporates substitutions at both the C6 and C7 positions, which are pivotal for the stabilization of the ligand-protein complex. nih.gov A simple and mild protocol for the copper-catalyzed halogenation of quinolines at the C5 and C7 positions has been developed, underscoring the chemical interest in modifying these positions. rsc.org The synthesis of various functionalized 7-chloroquinolines has been achieved through magnesiation, leading to intermediates for a library of bioactive compounds. durham.ac.uk
Influence of Substituents at the Quinoline Core (C2, C3, C4, C5, C8)
Substituents at other positions of the quinoline core also exert a significant influence on the biological profile of the molecule. Modifications at C2, C3, C4, C5, and C8 have been explored to fine-tune activity and selectivity.
Role of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the quinoline ring are critical determinants of biological activity. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline system, thereby affecting its interaction with biological targets. mdpi.comresearchgate.net
For example, in a series of quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group (-OCH3) at the C2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group (-Cl) at the same position led to a loss of activity. rsc.org Conversely, in other contexts, electron-withdrawing groups have been shown to be beneficial. For instance, in a series of 4-anilinoquinoline-3-carbonitriles, the electron-withdrawing cyano group (-CN) at C3 was found to be effective for EGFR kinase inhibition. nih.gov
Positional Effects on Ligand-Receptor Binding
The specific position of a substituent on the quinoline core can dramatically affect how the molecule binds to its target receptor, influencing both affinity and selectivity.
Molecular docking studies have revealed that the nitrogen atom of the quinoline ring often plays a pivotal role in ligand-protein stabilization by forming hydrogen bonds with key amino acid residues in the active site of enzymes like c-Met and PI3Kγ. nih.gov For instance, the quinoline nitrogen can form a hydrogen bond with the backbone NH of Val882 in PI3Kγ. nih.gov
Substitutions at various positions can either enhance or hinder these crucial interactions. In a study of quinoline-5,8-quinones, modifications at the C2, C3, and C4 positions were tolerated, with substitutions at the C3 position being slightly superior for Cdc25B inhibition. nih.gov For certain antimalarial 4-substituted quinolines, a methyl group at the C3 position was found to reduce activity, and an additional methyl group at the C8 position abolished it completely. pharmacy180.com Research has also focused on the functionalization of methyl groups at the C2 and C8 positions to create diverse derivatives. researchgate.net
The following table summarizes the observed effects of substituents at different positions on the quinoline core based on various studies.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
| C2 | Electron-donating (-OCH3) | Enhanced antimalarial activity | rsc.org |
| C2 | Electron-withdrawing (-Cl) | Loss of antimalarial activity | rsc.org |
| C3 | Electron-withdrawing (-CN) | Effective for EGFR kinase inhibition | nih.gov |
| C3 | Methyl group | Reduced antimalarial activity | pharmacy180.com |
| C4 | Amino group | Essential for β-hematin inhibitory activity | ijisrt.com |
| C6 | Bromo group | Essential for antimalarial activity improvement | rsc.org |
| C7 | Chloro group | Optimal for antimalarial activity | pharmacy180.com |
| C8 | Methyl group | Abolished antimalarial activity | pharmacy180.com |
Role of the Thiophene (B33073) Moiety in SAR
The thiophene ring is a significant pharmacophore in medicinal chemistry, recognized for its ability to modulate the physicochemical and biological properties of a molecule. nih.govrsc.org
Thiophene as a Key Pharmacophore and Bioisosteric Replacement for Phenyl Rings
Thiophene is considered a privileged pharmacophore due to its versatile structural and electronic properties. nih.govrsc.org It is often employed as a bioisosteric replacement for a phenyl ring. nih.govcambridgemedchemconsulting.comresearchgate.net This substitution can maintain the necessary steric bulk and π-electron cloud of the phenyl ring while altering properties like polarity and metabolism. psu.edu For example, thiophene is more polar than benzene (B151609), which can be advantageous for modifying the log P value of a drug candidate. psu.edu
The replacement of a phenyl ring with a thiophene ring has been successfully applied in the design of various bioactive compounds, including dopamine (B1211576) reuptake inhibitors and GluN2B ligands, often with maintained or even improved affinity for the target receptor. psu.edunih.gov The rationale behind this substitution lies in the similar size and electron density of the thiophene ring compared to substituted benzene rings. nih.gov Thiophene and its derivatives are integral components of numerous FDA-approved drugs across various therapeutic areas. nih.govrsc.org
Contribution of the Sulfur Atom to Drug-Receptor Interactions
The sulfur atom within the thiophene ring is not merely a passive structural element; it actively contributes to drug-receptor interactions. nih.gov The sulfur atom can participate in additional hydrogen bonding, which can enhance the binding affinity of a ligand to its receptor. nih.gov
Furthermore, the sulfur atom can engage in unique sulfur-aromatic interactions. X-ray crystallography studies of certain enzyme inhibitors have revealed that the sulfur atom of a thiourea (B124793) moiety can form a network of interactions with aromatic residues like phenylalanine in the binding site, contributing significantly to the inhibitor's high potency. nih.gov The metabolism of thiophene-containing drugs is often mediated by cytochrome P450 enzymes and can lead to the formation of reactive metabolites, a factor that must be considered in drug design. acs.org The ability of sulfur to participate in these varied interactions underscores its importance in the design of potent and selective therapeutic agents. tandfonline.com
Stereochemical Considerations in SAR
The precise influence of stereochemistry on the structure-activity relationship (SAR) of 6,7-dichloro-3-thiophen-3-yl-quinoline and its analogues is a nuanced area of study. While broad principles of stereoisomerism are fundamental in medicinal chemistry, specific research detailing the differential biological activities of enantiomers or diastereomers for this particular scaffold is not extensively available in publicly accessible scientific literature. However, by drawing parallels from related quinoline derivatives and general principles of pharmacology, we can infer the potential significance of stereochemical factors.
The introduction of a chiral center is a critical step in the development of many therapeutic agents. In the context of this compound analogues, a chiral center could arise from various structural modifications. For instance, substitution on the thiophene ring or the quinoline core, or the introduction of a chiral side chain, could lead to the formation of stereoisomers. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This is primarily due to the three-dimensional nature of biological targets such as enzymes and receptors, which often show a high degree of stereoselectivity in their interactions with small molecules.
While specific data for this compound is limited, studies on other quinoline derivatives have highlighted the importance of stereochemistry. For example, research on certain antimalarial quinolines has demonstrated that one enantiomer can be significantly more potent than the other. Similarly, in the development of quinoline-based kinase inhibitors, the spatial arrangement of substituents can be crucial for optimal binding to the target protein.
The synthesis of single enantiomers, often achieved through stereoselective synthesis or chiral separation techniques, is a key strategy in modern drug discovery. medwinpublishers.com This allows for the individual evaluation of each stereoisomer, leading to a more precise understanding of the SAR and potentially resulting in the development of a more effective and safer drug. medwinpublishers.com For instance, chiral stationary phases are often employed in chromatographic methods to separate enantiomers, enabling their isolated study. medwinpublishers.com
In the absence of direct experimental data for this compound analogues, any discussion on stereochemical considerations remains speculative. Future research involving the synthesis and biological evaluation of individual stereoisomers of this compound and its derivatives would be invaluable in elucidating the precise role of stereochemistry in their biological activity. Such studies would not only enhance the understanding of the SAR for this specific class of compounds but also contribute to the broader field of medicinal chemistry.
Mechanism of Action Moa and Biological Target Identification
Investigation of Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases are a major class of cell surface receptors that play pivotal roles in cellular processes such as growth, differentiation, and metabolism. The quinoline (B57606) scaffold is a common feature in many kinase inhibitors.
Platelet-Derived Growth Factor Receptor Beta (PDGFRB) as a Primary Target
Research into a series of 3-substituted quinoline derivatives has identified the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase as a significant target. A study investigating compounds with a 6,7-dimethoxyquinoline core found that the attachment of a lipophilic group at the 3-position was crucial for potent inhibition. nih.gov Specifically, the analogue 6,7-Dimethoxy-3-thiophen-3-yl-quinoline demonstrated noteworthy inhibitory activity against cell-free PDGFR tyrosine kinase. nih.gov
This potent inhibition is attributed to the compound's ability to compete with ATP for the kinase's binding site. nih.gov While the specific inhibitory concentration (IC50) for the 6,7-dichloro variant is not detailed in the available literature, the data from its close dimethoxy analogue provides strong evidence that the 3-thiophen-3-yl-quinoline structure is a valid pharmacophore for targeting PDGFRB.
Table 1: Inhibitory Activity of Selected 3-Substituted 6,7-Dimethoxyquinoline Analogues against PDGFR-TK
| Compound (Substitution at 3-position) | IC50 (nM) |
|---|---|
| Thiophen-3-yl | ≤ 20 |
| 5-Chlorothiophene-2-yl | ≤ 20 |
| 4-Methoxyphenyl | ≤ 20 |
Data sourced from studies on 6,7-dimethoxyquinoline derivatives. nih.gov
Modulation of Insulin-like Growth Factor-1 Receptor (IGF-1R) and IGF-2R
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is another critical RTK involved in tumor cell growth and survival. nih.gov Its signaling can promote resistance to various cancer therapies. nih.gov However, current scientific literature does not provide specific data on the direct interaction or modulation of IGF-1R or IGF-2R by 6,7-Dichloro-3-thiophen-3-yl-quinoline. Further investigation is required to determine if this compound has any inhibitory or modulatory effects on the IGF signaling pathway.
Inhibition of c-Met Kinase
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is an RTK whose aberrant signaling is linked to the progression of numerous cancers. mdpi.comresearchgate.net The quinoline scaffold is a key feature in several potent c-Met inhibitors. mdpi.com While various substituted quinolines have been identified as highly potent c-Met inhibitors, with some achieving IC50 values of less than 1.0 nM, specific inhibitory data for this compound against c-Met is not presently available. nih.gov The development of selective c-Met inhibitors often involves specific substitutions at other positions on the quinoline ring to optimize binding and selectivity. nih.govmdpi.com
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Interaction
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various quinoline-based molecules have been developed as EGFR-TK inhibitors. nih.govresearchgate.net However, studies on a series of 3-substituted 6,7-dimethoxyquinoline derivatives, which included the 3-thiophen-3-yl analogue, revealed that most compounds in this specific series were inactive against cell-free EGFR tyrosine kinase activity. nih.gov This suggests that while the quinoline core is present in many EGFR inhibitors, the specific substitution pattern of 6,7-disubstituted-3-thiophen-3-yl-quinoline may not be optimal for interaction with the EGFR-TK active site.
Axl Kinase Inhibition
Axl is a receptor tyrosine kinase that has gained prominence as a therapeutic target due to its role in tumor progression, metastasis, and the development of treatment resistance. nih.govnih.gov Consequently, the development of Axl kinase inhibitors is an active area of research. nih.gov To date, there is no specific published research detailing the inhibitory activity of this compound against Axl kinase.
Studies on Other Enzyme Targets
Beyond receptor tyrosine kinases, research has explored the activity of related quinoline structures on other enzyme systems. A study on derivatives of 6,7-dichloro-5,8-quinolinedione , a structurally related compound featuring a quinone moiety, investigated their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. mdpi.com The findings indicated that these 6,7-dichloro-quinolinedione derivatives act as good substrates for the NQO1 enzyme. mdpi.com This interaction suggests that the 6,7-dichloro substitution pattern on a quinoline framework can be accommodated by the active site of NQO1. However, it is important to note the structural difference between the quinoline core of the subject compound and the quinolinedione core used in these specific enzyme studies.
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Extensive searches were conducted to find information pertaining to the compound's mechanism of action in the following contexts:
HIV Non-Nucleoside Reverse Transcriptase Inhibition
(p)ppGpp Synthetase/Hydrolase and FtsZ Protein Interactions
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Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound.
Prediction of Ligand-Receptor Binding Modes and Affinities
For 6,7-Dichloro-3-thiophen-3-yl-quinoline, this would involve docking the compound into the active site of a specific protein target. The simulation would calculate various possible binding poses and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction. scielo.brsemanticscholar.org This type of analysis is common for quinoline (B57606) derivatives against various receptors, but no such data has been published for this specific compound. nih.govthesciencein.org
Identification of Key Amino Acid Residues for Interaction
Following a docking simulation, analysis of the best-scoring pose would reveal which amino acid residues within the protein's binding pocket are in close contact with the ligand. These key residues are critical for the stability of the ligand-receptor complex. Studies on other quinoline derivatives often identify interactions with specific residues that are fundamental to their biological effect. semanticscholar.org
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand in a protein's active site is governed by various non-covalent interactions. A detailed analysis would identify potential hydrogen bonds (e.g., involving the quinoline nitrogen) and hydrophobic interactions (involving the aromatic quinoline and thiophene (B33073) rings). The chlorine atoms would also influence the electronic properties and could participate in halogen bonding or other interactions. This analysis helps to rationalize the binding mode and affinity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Development of 3D Pharmacophore Hypotheses
To develop a pharmacophore model relevant to this compound, a set of active molecules with a similar mechanism of action would be required. The model would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. For instance, a typical pharmacophore model for quinoline derivatives might include features representing the quinoline nitrogen as a hydrogen bond acceptor and the aromatic rings as hydrophobic features. nih.gov
Application in Ligand-Based Drug Design and Library Screening
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical libraries for new molecules that match the pharmacophore and are therefore likely to be active. This ligand-based approach is a powerful tool in drug discovery for identifying novel chemical scaffolds. nih.gov It allows researchers to design new derivatives with potentially improved activity and pharmacokinetic properties.
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.
The geometry of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry reveals a non-planar structure with C1 point group symmetry. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.42 | 118 - 122 |
| C-N (quinoline) | 1.32 - 1.38 | 117 - 123 |
| C-S (thiophene) | 1.70 - 1.74 | 109 - 112 |
| C-Cl | 1.73 - 1.75 | - |
| C-C-N | - | ~122 |
| C-S-C | - | ~92 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govsemanticscholar.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring and any electron-donating substituents, while the LUMO is typically distributed over the quinoline ring system. nih.gov
The HOMO-LUMO gap is a crucial factor in determining a molecule's electronic properties and its potential use in applications like dye-sensitized solar cells. researchgate.net
Table 2: Calculated FMO Energies and Energy Gap for a Quinoline Derivative
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 |
| E(LUMO) | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These are example values and the actual energies for this compound would be obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface. uni-muenchen.de
Different colors on the MEP map represent different potential values. Generally, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green areas correspond to regions of neutral potential. For this compound, the nitrogen atom in the quinoline ring and the sulfur atom in the thiophene ring are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms and the regions around the chlorine atoms are expected to show positive potential.
Key global reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org
Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors are crucial for understanding the chemical behavior of this compound in various chemical environments. bhu.ac.in
Table 3: Global Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.25 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.25 |
| Chemical Softness (S) | 1/(2η) | 0.22 |
| Electrophilicity Index (ω) | χ²/(2η) | 4.01 |
Note: The values are calculated using the example FMO energies from Table 2.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interactions of molecules, which is particularly useful for studying the behavior of ligands within the binding sites of proteins.
MD simulations are instrumental in investigating the stability and dynamics of a ligand-protein complex. By simulating the complex over a period of time, researchers can observe how the ligand interacts with the protein's active site and assess the stability of these interactions. nih.gov This is crucial for drug discovery, as a stable binding of a ligand to its target protein is often a prerequisite for its biological activity. nih.gov
For this compound, MD simulations could be used to study its interaction with a specific protein target. The simulation would track the trajectory of the ligand within the binding pocket, revealing key information about:
Binding Pose Stability: Whether the ligand remains in its initial binding orientation or undergoes significant conformational changes.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. nih.gov
Flexibility of the Complex: How the binding of the ligand affects the flexibility and dynamics of the protein, and vice versa. nih.gov
Techniques such as Thermal Titration Molecular Dynamics (TTMD) can be employed to qualitatively estimate the stability of the protein-ligand complex by observing the persistence of the native binding mode at progressively increasing temperatures. nih.gov
Conformational Changes and Binding Pathway Analysis
There is no published research detailing the conformational changes or binding pathway of this compound. Such studies, which typically involve techniques like molecular dynamics simulations, are crucial for understanding how the molecule interacts with biological targets on a dynamic level. The absence of this information means that the flexibility of the molecule, its stable conformations in a biological environment, and the energetic barriers to binding are currently unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While QSAR studies have been conducted on broader classes of quinoline and thiophene derivatives, these models are not specific to this compound and cannot be directly applied without validation. The development of robust QSAR models requires a dataset of structurally related compounds with measured biological activities, which does not appear to exist for this specific scaffold.
Development of 2D and 3D-QSAR Models for Predictive Activity
No 2D or 3D-QSAR models have been specifically developed for predicting the biological activity of this compound and its close analogs. The development of such models would require the synthesis and biological evaluation of a series of related compounds to establish a statistically significant relationship between chemical structure and activity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) rely on the three-dimensional alignment of a set of molecules, which is not possible without the requisite data. Similarly, 2D-QSAR, which correlates physicochemical properties or topological indices with activity, also requires a specific dataset that is not available.
Statistical Validation and Robustness of QSAR Models
As no QSAR models have been developed, there is consequently no statistical validation or assessment of robustness for any models related to this compound. Key validation metrics such as the leave-one-out cross-validation coefficient (q²), the correlation coefficient of the test set (r²_test), and other parameters used to assess the predictive power and reliability of a QSAR model are therefore absent from the scientific record for this compound.
Advanced Research Methodologies and Analytical Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the molecular structure and electronic properties of 6,7-Dichloro-3-thiophen-3-yl-quinoline. Each technique offers a unique window into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For quinoline (B57606) derivatives, ¹H NMR provides information on the chemical environment of each proton. uncw.edu The concentration-dependent chemical shifts observed in quinoline derivatives can be attributed to π-π stacking interactions between the aromatic rings. uncw.edu
In the case of this compound, specific proton and carbon signals would be expected. For instance, analysis of similar quinoline structures reveals that protons on the quinoline ring system exhibit characteristic shifts, often in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm). mdpi.com The protons on the thiophene (B33073) ring would also present distinct signals, influenced by the sulfur atom and the quinoline core.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline and thiophene rings are indicative of their electronic environment, with carbons attached to electronegative atoms like chlorine and nitrogen appearing at different fields. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise substitution pattern of the dichlorinated quinoline and the attachment of the thiophen-3-yl group.
Interactive Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 9.0 | C-2: 148 - 152 |
| H-4 | 8.0 - 8.5 | C-3: 130 - 135 |
| H-5 | 7.8 - 8.2 | C-4: 135 - 140 |
| H-8 | 7.6 - 8.0 | C-4a: 125 - 130 |
| Thiophene H-2' | 7.5 - 7.9 | C-5: 128 - 132 |
| Thiophene H-4' | 7.2 - 7.6 | C-6: 130 - 135 |
| Thiophene H-5' | 7.4 - 7.8 | C-7: 130 - 135 |
| C-8: 127 - 131 | ||
| C-8a: 145 - 150 | ||
| C-2': 125 - 130 | ||
| C-3': 138 - 142 | ||
| C-4': 126 - 131 | ||
| C-5': 124 - 129 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the quinoline and thiophene rings, and C-Cl stretching vibrations. For example, in related quinoline derivatives, the C=O stretching frequency is a prominent feature. rsc.org While this compound lacks a carbonyl group, the principles of identifying characteristic peaks remain the same. The analysis of similar heterocyclic compounds can provide a reference for the expected spectral regions of these vibrations. nanobioletters.comthermofisher.com
Interactive Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C=N (Quinoline) | 1620 - 1580 | Stretching |
| C-S (Thiophene) | 700 - 600 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would result in the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.
The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π-π* transitions. researchgate.net The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the quinoline ring and the nature of the solvent. researchgate.netresearchgate.net For this compound, the presence of the thiophene ring and the chloro substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted quinoline. For instance, a study on 2-chloro-3-(3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl) quinoline showed absorption maxima at 261 nm and 307 nm. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the chemical formula of this compound. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the constituent parts of the molecule. massey.ac.nz
Crystallographic Analysis for Precise Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
Crystallographic studies on similar quinoline derivatives have revealed details about their planarity and intermolecular interactions. mdpi.comnih.gov For instance, in the crystal structure of one quinoline derivative, the quinoline ring system was found to be slightly bent. nih.gov Such analyses for this compound would provide invaluable data on its solid-state conformation and packing, which can influence its physical and biological properties.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z | 4 |
Biochemical and Cell-Based Assays (In vitro)
To explore the potential biological activity of this compound, a variety of in vitro biochemical and cell-based assays are employed. These assays can assess the compound's effects on specific molecular targets or cellular processes.
Given that many quinoline derivatives exhibit anticancer properties, it is plausible that this compound could be evaluated for its cytotoxic effects against various cancer cell lines. nih.govnih.gov A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.gov
Furthermore, if the compound shows significant cytotoxicity, further assays could be conducted to elucidate its mechanism of action. These might include cell cycle analysis by flow cytometry to determine if the compound arrests cell division at a particular phase, or apoptosis assays to see if it induces programmed cell death. nih.gov The inhibitory activity against specific enzymes, such as kinases or topoisomerases, which are common targets for anticancer drugs, could also be investigated. nih.govmdpi.com The thiophene moiety is a known pharmacophore that can enhance drug-receptor interactions. nih.gov
Kinase Activity Assays
The quinoline scaffold is recognized as a privileged structure in kinase inhibitor design, leading to the investigation of its derivatives against various kinase targets. purdue.edu For compounds structurally related to this compound, kinase activity is a key area of study.
A series of 3-substituted quinoline derivatives have been prepared and evaluated for their ability to inhibit platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) in cell-free assays. nih.gov In these studies, a close analog, 6,7-dimethoxy-3-(thiophen-3-yl)-quinoline, demonstrated potent inhibition of PDGF-RTK with an IC₅₀ value of approximately ≤ 20 nM. nih.gov The general methodology for such assays involves measuring the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor compound. The activity is typically quantified by measuring the incorporation of a radiolabeled phosphate (B84403) group (from ATP) into the substrate or by using fluorescence-based detection methods.
Most compounds in this quinoline series were also tested for off-target effects against epidermal growth factor receptor (EGFR) tyrosine kinase, where they were generally found to be inactive, suggesting a degree of selectivity. nih.gov The 3H-pyrazolo[4,3-f]quinoline moiety, another complex quinoline-based scaffold, has also shown potent, nanomolar inhibition of kinases like FLT3 and CDK2. purdue.edu This body of research underscores the importance of the quinoline core in designing targeted kinase inhibitors, with the substitution at the 3-position, such as with a thiophenyl group, playing a crucial role in determining potency and selectivity. purdue.edunih.gov
Cell-Based Functional Screening Assays
Cell-based functional screens are critical for evaluating the biological effects of quinoline derivatives in a cellular context. A primary method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. nih.govnih.gov This assay determines the cytotoxic or anti-proliferative potential of a compound by assessing the metabolic activity of cells. nih.govnih.gov Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the absorbance of which is measured spectrophotometrically. A decrease in formazan production correlates with reduced cell viability. nih.govnih.gov
Numerous quinoline derivatives have been subjected to such screening against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), cervical (HeLa), and lung (A549) cancer lines, as well as normal cell lines to assess selectivity. nih.govnih.govnih.govdut.ac.zaresearchgate.net The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. nih.govmdpi.com
While specific data for this compound is not publicly available, studies on structurally similar compounds provide valuable insights. For instance, a series of 5,6,7-trimethoxy-quinoline derivatives showed significant cytotoxic activity, with IC₅₀ values in the low micromolar range against several cancer cell lines. nih.gov Similarly, other quinoline-based thiazolidinone derivatives have demonstrated potent cytotoxicity against HCT-116 cells. nih.gov These assays are often followed by more detailed mechanistic studies, such as cell cycle analysis and apoptosis assays, to understand the mode of action. nih.govnih.gov
Table 1: Cytotoxic Activity of Structurally Related Quinoline Derivatives
| Compound Series | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5,6,7-trimethoxy-quinolines | A2780 (Ovarian) | 5.02 - >40 | nih.gov |
| 5,6,7-trimethoxy-quinolines | MCF-7 (Breast) | 6.77 - >40 | nih.gov |
| Quinoline-based thiazolidinones | HCT-116 (Colon) | 7.43 | nih.gov |
| Quinoline derivatives | HeLa (Cervical) | >100 | nih.gov |
Enzymatic Conversion Rate Determination
The enzymatic conversion of quinone-containing compounds is a significant area of research, particularly for those with a 6,7-dichloro-5,8-quinolinedione scaffold, which is structurally analogous to this compound. The NAD(P)H:quinone oxidoreductase 1 (NQO1), or DT-diaphorase, is an enzyme highly expressed in many solid tumors that catalyzes the two-electron reduction of quinones to hydroquinones. nih.govacs.org This bioreductive activation is a key mechanism for certain anticancer agents. nih.gov
The enzymatic conversion rate is determined by monitoring the oxidation of NADPH to NADP⁺, which is measured by the decrease in absorbance at 340 nm. nih.govresearchgate.net The assay mixture typically includes the NQO1 enzyme, the quinoline substrate, NADPH, and a suitable buffer. nih.gov
Studies on 6,7-dichloro-5,8-quinolinedione derivatives show that they are good substrates for NQO1, with conversion rates often exceeding that of the reference substance, streptonigrin. nih.govacs.org The substituent at the C2 position of the 5,8-quinolinedione (B78156) ring significantly influences the rate of enzymatic conversion. acs.org For example, introducing a formyl or hydroxyl group at the C2 position can increase the conversion rate compared to the unsubstituted parent compound. acs.org This highlights how modifications to the quinoline core can modulate its interaction with bioreductive enzymes.
Table 2: NQO1 Enzymatic Conversion Rates for 6,7-Dichloro-5,8-quinolinedione Analogs
| Compound | Enzymatic Conversion Rate (µmol NADPH/µmol NQO1/min) | Reference |
|---|---|---|
| 6,7-dichloro-5,8-quinolinedione | 872 | acs.org |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | 890 | acs.org |
Electrochemical Property Characterization
The electrochemical properties of quinoline derivatives, including those substituted with thiophene, are primarily investigated using cyclic voltammetry (CV). proquest.comnih.govcapes.gov.br This technique provides information about the oxidation and reduction potentials of the molecule, which are crucial for applications in materials science, such as in organic electronics and sensors. proquest.comresearchgate.net
A typical CV experiment involves a three-electrode setup: a working electrode (often glassy carbon), a reference electrode (like Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a graphite (B72142) rod or platinum wire), all immersed in a solution of the compound with a supporting electrolyte. proquest.comscielo.org.za The potential is swept, and the resulting current is measured, producing a voltammogram that reveals the redox processes.
For thiophene-substituted quinoline molecules, CV studies show distinct oxidation and reduction peaks. proquest.com The positions of these peaks are influenced by the electronic nature of the substituents on both the quinoline and thiophene rings. uop.edu.pk The dichloro substitutions on the quinoline ring are expected to make the compound easier to reduce due to their electron-withdrawing nature. The thiophene moiety itself is an electron-rich heterocycle that can be oxidized. uop.edu.pk Studies on related compounds show that thiophene-substituted quinolines can undergo electropolymerization, forming conductive polymer films on the electrode surface. proquest.comresearchgate.net The reversibility of the redox processes indicates the stability of the generated radical ions, an important factor for electrochromic or energy storage applications. proquest.comresearchgate.net Reduction potentials for various quinolinium salts have been reported to range from -0.43 V to -1.08 V. nih.govcapes.gov.br
Photophysical Property Analysis (Absorption and Emission Spectroscopy)
The photophysical properties of quinoline derivatives are characterized using UV-Visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopy. proquest.comresearchgate.netbohrium.com These analyses reveal how the molecule interacts with light, which is fundamental for its application in fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). nih.gov
UV-Vis absorption spectra of quinoline derivatives typically show intense absorption bands in the UV and near-visible regions. researchgate.net These bands are assigned to π-π* and n-π* electronic transitions within the aromatic system. proquest.com For a thiophene-substituted quinoline, absorption peaks corresponding to π-π* transitions are expected, and the presence of the thiophene group can cause a red shift (a shift to longer wavelengths) compared to the unsubstituted quinoline. proquest.com For example, a 5-thiophene-substituted quinoline derivative (Th-Q) displays absorption peaks at 249 nm and 316 nm. proquest.com The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. researchgate.net
Fluorescence spectroscopy measures the light emitted by the molecule after it has been excited to a higher electronic state. Many quinoline derivatives are known to be fluorescent. bohrium.comnih.gov The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. nih.gov The fluorescence properties, including the emission wavelength and quantum yield (the efficiency of the fluorescence process), are highly dependent on the molecular structure. Electron-donating or electron-withdrawing substituents on the quinoline ring, such as the dichloro and thiophenyl groups, significantly influence the intramolecular charge transfer (ICT) character of the excited state, thereby tuning the emission color and intensity. nih.gov
Future Directions and Research Perspectives for 6,7 Dichloro 3 Thiophen 3 Yl Quinoline
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. purdue.eduresearchgate.net The specific compound, 6,7-dichloro-3-thiophen-3-yl-quinoline, which incorporates both a quinoline and a thiophene (B33073) moiety, represents a promising area for further investigation. The dichlorination at the 6 and 7 positions of the quinoline ring and the presence of the thiophene group are key structural features that can be strategically modified to enhance its therapeutic potential. researchgate.net This article outlines future research perspectives for this compound, focusing on the design of next-generation analogues, the exploration of new biological targets, and the integration of computational methods for rational drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dichloro-3-thiophen-3-yl-quinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorinated quinoline precursors (e.g., 6,7-dichloroquinoline) can react with thiophene derivatives (e.g., 3-thienylboronic acid) under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF/water). Optimization of catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), temperature (80–100°C), and stoichiometric ratios (1:1.2 quinoline:thiophene) is critical. Side products like overchlorinated derivatives may form if reaction times exceed 24 hours .
- Data Consideration : Monitor yields via HPLC or LC-MS, and confirm regioselectivity using ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for quinoline vs. δ 6.8–7.2 ppm for thiophene) .
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- Methodology : X-ray crystallography is ideal for resolving bond angles (e.g., C–Cl bond lengths ~1.73 Å) and non-covalent interactions (e.g., π-π stacking between quinoline rings). For example, analogous quinoline-thiophene hybrids exhibit dihedral angles of 10–15° between the quinoline and thiophene planes, influencing electronic conjugation .
- Advanced Tools : Pair distribution function (PDF) analysis or DFT calculations (B3LYP/6-31G* basis set) can predict molecular stability and charge distribution .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in PDGFRB inhibition assays (e.g., IC₅₀ values ranging from 0.5–5 µM) may arise from assay conditions. Validate using orthogonal methods:
- In vitro kinase assays (radioactive ATP vs. luminescence-based).
- Cellular proliferation assays (MTT or Mosmann’s colorimetric assay ).
- Control for solvent effects (DMSO ≤0.1%) and cell line variability (e.g., NIH/3T3 vs. HEK293) .
Q. How do electronic effects of the thiophene substituent modulate the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-rich thiophene enhances nucleophilic aromatic substitution (SNAr) at the quinoline’s C3 position. Hammett constants (σₚ ~0.15 for thiophene) predict faster kinetics compared to phenyl substituents (σₚ ~0.01).
- Experimental Design : Compare reaction rates using substituents with varying σ values (e.g., 3-thienyl vs. 4-CF₃-phenyl) under identical Pd-catalyzed conditions. Monitor intermediates via in situ IR or GC-MS .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- In silico Tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism (e.g., oxidation at the thiophene sulfur) and hepatotoxicity.
- Molecular Dynamics (MD) : Simulate binding to hERG channels (log IC₅₀ <4 suggests cardiac risk) .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in aqueous assays?
- Approach :
- Co-solvents : Use DMSO:water (1:9) or cyclodextrin-based formulations.
- Derivatization : Synthesize sulfonate or PEGylated analogs to enhance hydrophilicity .
Q. What analytical techniques differentiate regioisomers during synthesis?
- Key Techniques :
- NOESY NMR : Identify spatial proximity between thiophene protons and quinoline H8.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₇Cl₂NS requires m/z 279.9804) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
